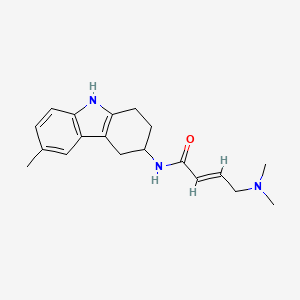

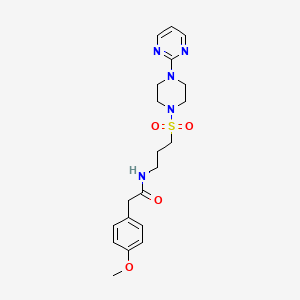

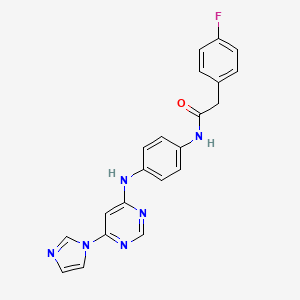

N-(2-morpholinoethyl)-2-(p-tolyl)-4-tosyloxazol-5-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-morpholinoethyl)-2-(p-tolyl)-4-tosyloxazol-5-amine, also known as MTOA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MTOA is a tosylate salt derivative of 2-(p-tolyl)-4,5-dihydro-1,3-oxazole, and it has been synthesized by several methods.

Scientific Research Applications

Carbonylation Reactions

N-(2-morpholinoethyl)-2-(p-tolyl)-4-tosyloxazol-5-amine, due to its morpholine component, has been studied in carbonylation reactions. In a study focusing on dimethylformamide as a carbon monoxide source in fast palladium-catalyzed aminocarbonylations of aryl bromides, morpholine was identified as an efficient partner. This process, which benefits from the use of microwave irradiation for rapid heating, allows for the synthesis of aryl amides in good yields, highlighting the role of morpholine-based compounds in facilitating carbon-carbon bond formation under practical and accessible conditions (Wan, Alterman, Larhed, & Hallberg, 2002).

Synthesis of Aluminophosphate Molecular Sieves

Research on the synthesis of aluminophosphate molecular sieves in ionic liquids explored the cooperative structure-directing effect of organic amines, including morpholine. The study found that aggregates between imidazolium cations and morpholines formed in the gel during the crystallization process, demonstrating the pivotal role of morpholine in directing the synthesis of molecular sieves with specific framework topologies (Xu, Shi, Zhang, Xu, Tian, Lu, Han, & Bao, 2010).

Amination of Chloroarenes

In the context of amination reactions, a study highlighted the use of saturated carbene ligands in the high turnover and rapid, room-temperature amination of chloroarenes, employing morpholine among other secondary amines. This method achieved significant turnover numbers at elevated temperatures, demonstrating the potential of morpholine-based compounds in efficient and mild conditions for the functionalization of aryl chlorides (Stauffer, Lee, Stambuli, Hauck, & Hartwig, 2000).

properties

IUPAC Name |

2-(4-methylphenyl)-4-(4-methylphenyl)sulfonyl-N-(2-morpholin-4-ylethyl)-1,3-oxazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O4S/c1-17-3-7-19(8-4-17)21-25-23(31(27,28)20-9-5-18(2)6-10-20)22(30-21)24-11-12-26-13-15-29-16-14-26/h3-10,24H,11-16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPCQWHGIKYHROM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(=C(O2)NCCN3CCOCC3)S(=O)(=O)C4=CC=C(C=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-morpholinoethyl)-2-(p-tolyl)-4-tosyloxazol-5-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorobenzo[d]thiazol-2-yl)-5-methyl-N-(3-morpholinopropyl)isoxazole-3-carboxamide hydrochloride](/img/structure/B2429791.png)

![Methyl 4-[imino(methyl)oxo-lambda6-sulfanyl]benzoate](/img/structure/B2429793.png)

![1-(3-chlorophenyl)-N-(2-ethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2429795.png)

![N-[3-(2-ethoxyanilino)quinoxalin-2-yl]thiophene-2-sulfonamide](/img/structure/B2429808.png)